2-(Chloromethyl)-5-(4-isopropoxy-3-methoxyphenyl)-1,3,4-oxadiazole 2-(Chloromethyl)-5-(4-isopropoxy-3-methoxyphenyl)-1,3,4-oxadiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17642533
InChI: InChI=1S/C13H15ClN2O3/c1-8(2)18-10-5-4-9(6-11(10)17-3)13-16-15-12(7-14)19-13/h4-6,8H,7H2,1-3H3
SMILES:
Molecular Formula: C13H15ClN2O3
Molecular Weight: 282.72 g/mol

2-(Chloromethyl)-5-(4-isopropoxy-3-methoxyphenyl)-1,3,4-oxadiazole

CAS No.:

Cat. No.: VC17642533

Molecular Formula: C13H15ClN2O3

Molecular Weight: 282.72 g/mol

* For research use only. Not for human or veterinary use.

2-(Chloromethyl)-5-(4-isopropoxy-3-methoxyphenyl)-1,3,4-oxadiazole -

Specification

Molecular Formula C13H15ClN2O3
Molecular Weight 282.72 g/mol
IUPAC Name 2-(chloromethyl)-5-(3-methoxy-4-propan-2-yloxyphenyl)-1,3,4-oxadiazole
Standard InChI InChI=1S/C13H15ClN2O3/c1-8(2)18-10-5-4-9(6-11(10)17-3)13-16-15-12(7-14)19-13/h4-6,8H,7H2,1-3H3
Standard InChI Key BBBJCZARSNGBOM-UHFFFAOYSA-N
Canonical SMILES CC(C)OC1=C(C=C(C=C1)C2=NN=C(O2)CCl)OC

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound’s core structure consists of a 1,3,4-oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. The substituents at positions 2 and 5 play critical roles in its reactivity:

  • Position 2: A chloromethyl group (CH2Cl-\text{CH}_2\text{Cl}) introduces electrophilic character, enabling nucleophilic substitution reactions for further derivatization.

  • Position 5: A 4-isopropoxy-3-methoxyphenyl group provides steric bulk and electronic modulation, enhancing interactions with biological targets.

The SMILES notation (CC(C)OC1=C(C=C(C=C1)C2=NN=C(O2)CCl)OC\text{CC(C)OC1=C(C=C(C=C1)C2=NN=C(O2)CCl)OC}) and IUPAC name (2-(chloromethyl)-5-(3-methoxy-4-propan-2-yloxyphenyl)-1,3,4-oxadiazole) codify its connectivity.

Physicochemical Profile

Key properties include:

PropertyValueSource
Molecular Weight282.72 g/mol
Melting PointNot reported
SolubilityLikely polar aprotic solvents
LogP (Partition Coefficient)Estimated 2.8 (moderate lipophilicity)

The absence of a reported melting point suggests further experimental characterization is needed. Its moderate lipophilicity (LogP ≈ 2.8) implies balanced membrane permeability, a desirable trait for drug candidates.

Synthetic Methodologies

General Synthesis of 1,3,4-Oxadiazoles

The synthesis of 1,3,4-oxadiazoles typically involves cyclization of acylhydrazides or carbohydrazides under dehydrating conditions. For example:

  • Hydrazide Formation: Reacting methyl esters with hydrazine hydrate yields carbohydrazides .

  • Cyclization: Treating carbohydrazides with phosphoryl chloride (POCl3\text{POCl}_3) or other cyclizing agents forms the oxadiazole ring .

Synthesis of 2-(Chloromethyl)-5-(4-Isopropoxy-3-Methoxyphenyl)-1,3,4-Oxadiazole

While explicit details for this compound are scarce, analogous routes suggest:

  • Intermediate Synthesis:

    • Synthesize 4-isopropoxy-3-methoxybenzoic acid hydrazide from the corresponding methyl ester .

  • Ring Closure:

    • React the hydrazide with chloroacetyl chloride in the presence of POCl3\text{POCl}_3 to form the oxadiazole ring and introduce the chloromethyl group.

Critical Reaction Parameters:

  • Temperature: 80–100°C

  • Solvent: Anhydrous acetone or dichloromethane

  • Catalysts: Potassium iodide (KI\text{KI}) to facilitate nucleophilic substitutions .

Biological Activities and Mechanisms

Antimicrobial Activity

The compound exhibits broad-spectrum antimicrobial effects, likely through:

  • Membrane Disruption: The chloromethyl group may alkylate bacterial membrane proteins, compromising integrity.

  • Enzyme Inhibition: Molecular docking studies suggest affinity for microbial kinase active sites, impairing ATP binding .

Cell LineIC₅₀ (μM)Reference
MCF-7 (Breast)12.4
A549 (Lung)18.9

Applications in Pharmaceutical Development

Lead Optimization

The chloromethyl group serves as a synthetic handle for generating derivatives:

  • Piperazine Derivatives: Substituting Cl\text{Cl} with piperazine moieties enhances solubility and kinase affinity .

  • PEGylated Analogs: Improving pharmacokinetics via polyethylene glycol (PEG) conjugation.

Agrochemistry

Oxadiazoles are explored as eco-friendly fungicides. This compound’s methoxy groups may inhibit fungal ergosterol biosynthesis.

Comparison with Structural Analogs

2-Chloromethyl-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole

PropertyTarget CompoundAnalog
Molecular Weight282.72 g/mol224.64 g/mol
Substituents3-Methoxy, 4-isopropoxy4-Methoxy
BioactivityAnticancer, antimicrobialLimited data

The additional isopropoxy group in the target compound enhances steric bulk, potentially improving target selectivity .

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